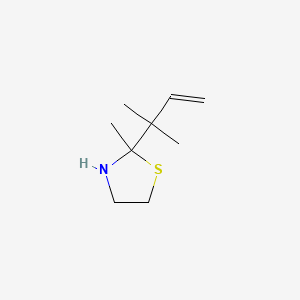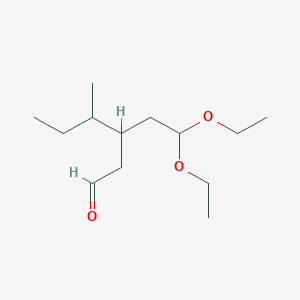
3-(1H-Pyrrol-1-yl)thiophene-2-carbonyl azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-Pyrrol-1-yl)thiophene-2-carbonyl azide is an organic compound that belongs to the class of thiophene derivatives. This compound is characterized by the presence of a pyrrole ring fused to a thiophene ring, with a carbonyl azide functional group attached to the thiophene ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Pyrrol-1-yl)thiophene-2-carbonyl azide typically involves the reaction of 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid with azidation reagents. One common method is to first convert the carboxylic acid to its corresponding acyl chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The acyl chloride is then reacted with sodium azide (NaN3) to form the carbonyl azide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
3-(1H-Pyrrol-1-yl)thiophene-2-carbonyl azide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azide group to an amine group.
Substitution: The azide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(1H-Pyrrol-1-yl)thiophene-2-carbonyl azide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 3-(1H-Pyrrol-1-yl)thiophene-2-carbonyl azide involves its interaction with various molecular targets and pathways. The azide group can undergo click chemistry reactions, forming stable triazole rings that can interact with biological targets. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(1H-Pyrrol-1-yl)thiophene-2-carboxylic acid: A precursor to the carbonyl azide derivative.
3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid: A similar compound with methyl groups on the pyrrole ring.
N’-[3-(1H-pyrrol-1-yl)thiophene-2-carbonyl]thiophene-2-carbohydrazide: A related compound with a carbohydrazide group .
Uniqueness
3-(1H-Pyrrol-1-yl)thiophene-2-carbonyl azide is unique due to its carbonyl azide functional group, which imparts distinct reactivity and potential for click chemistry applications. This makes it a valuable compound for the synthesis of complex molecules and materials with specific properties.
Propiedades
Número CAS |
74772-18-2 |
|---|---|
Fórmula molecular |
C9H6N4OS |
Peso molecular |
218.24 g/mol |
Nombre IUPAC |
3-pyrrol-1-ylthiophene-2-carbonyl azide |
InChI |
InChI=1S/C9H6N4OS/c10-12-11-9(14)8-7(3-6-15-8)13-4-1-2-5-13/h1-6H |
Clave InChI |
RWSVHUMXTCBTBP-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C=C1)C2=C(SC=C2)C(=O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(4-Chlorophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione](/img/structure/B14450426.png)
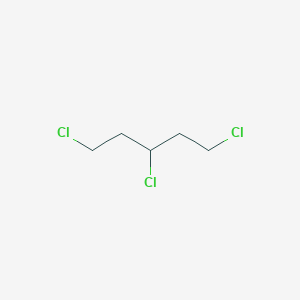

![3-(4-{(E)-[([1,1'-Biphenyl]-4-yl)methylidene]amino}phenyl)prop-2-enoic acid](/img/structure/B14450436.png)
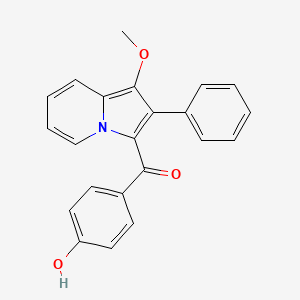
![6-(Morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carboxamide](/img/structure/B14450446.png)
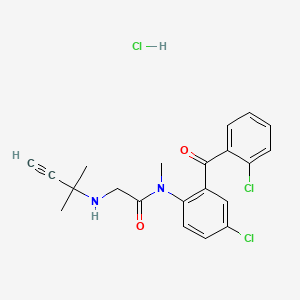
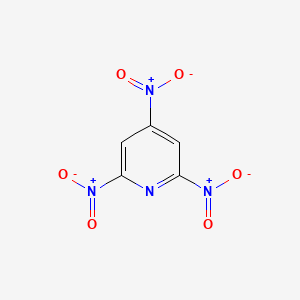
![1-[(2-Carboxyethyl)(methyl)carbamoyl]-L-proline](/img/structure/B14450469.png)
